
N2-(Cyclohexylmethyl)-N2-ethylthiazole-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N2-(Cyclohexylmethyl)-N2-ethylthiazole-2,4-diamine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and is substituted with cyclohexylmethyl and ethyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2-(Cyclohexylmethyl)-N2-ethylthiazole-2,4-diamine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thioamides with α-haloketones under controlled conditions. The reaction conditions often require the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography may also be employed to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
N2-(Cyclohexylmethyl)-N2-ethylthiazole-2,4-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Electrophiles like alkyl halides or nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Various substituted thiazole derivatives.
Applications De Recherche Scientifique
N2-(Cyclohexylmethyl)-N2-ethylthiazole-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N2-(Cyclohexylmethyl)-N2-ethylthiazole-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can engage in π-π stacking interactions and hydrogen bonding, facilitating its binding to active sites. This binding can inhibit the activity of enzymes or modulate receptor functions, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N2-(Cyclohexylmethyl)-N2-methylthiazole-2,4-diamine: Similar structure but with a methyl group instead of an ethyl group.
N2-(Cyclohexylmethyl)-N2-propylthiazole-2,4-diamine: Similar structure but with a propyl group instead of an ethyl group.
N2-(Cyclohexylmethyl)-N2-butylthiazole-2,4-diamine: Similar structure but with a butyl group instead of an ethyl group.
Uniqueness
N2-(Cyclohexylmethyl)-N2-ethylthiazole-2,4-diamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the cyclohexylmethyl group provides steric hindrance, potentially enhancing its selectivity for certain molecular targets.
Propriétés
Formule moléculaire |
C12H21N3S |
|---|---|
Poids moléculaire |
239.38 g/mol |
Nom IUPAC |
2-N-(cyclohexylmethyl)-2-N-ethyl-1,3-thiazole-2,4-diamine |
InChI |
InChI=1S/C12H21N3S/c1-2-15(12-14-11(13)9-16-12)8-10-6-4-3-5-7-10/h9-10H,2-8,13H2,1H3 |
Clé InChI |
NIBWDGYLQAXXCR-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC1CCCCC1)C2=NC(=CS2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



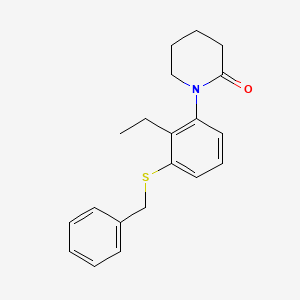
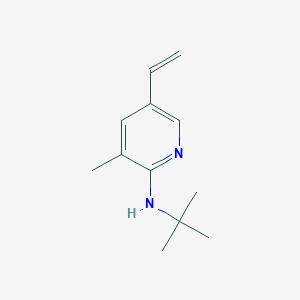
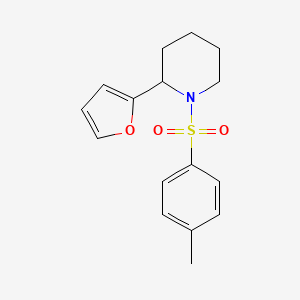
![4,6-Dibromo-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11791353.png)
![Methyl 1-([1,1'-biphenyl]-4-yl)-5-amino-1H-pyrazole-4-carboxylate](/img/structure/B11791358.png)
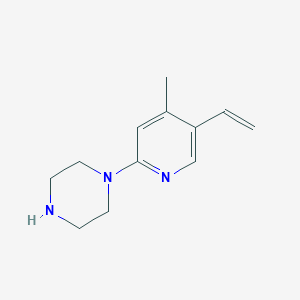

![6-(3,4-Dimethylphenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11791364.png)
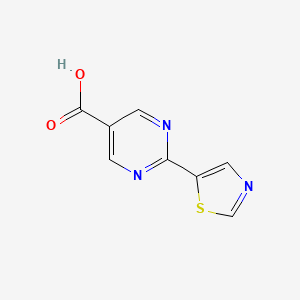

![Tert-butyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B11791379.png)
![2-amino-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-N-propan-2-ylpropanamide](/img/structure/B11791385.png)

